2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information about a compound is not available or not applicable. This term is not associated with any particular chemical structure or properties, and thus, it does not have a defined chemical identity, preparation methods, reactions, applications, mechanism of action, or comparisons with similar compounds.
Vorbereitungsmethoden
Since “N/A” is not an actual chemical compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it. In scientific contexts, “N/A” is used to denote the absence of data or relevance, rather than a specific chemical entity.
Analyse Chemischer Reaktionen
As “N/A” does not correspond to a real chemical compound, it does not undergo any chemical reactions. Therefore, there are no types of reactions, common reagents, conditions, or major products associated with it.
Wissenschaftliche Forschungsanwendungen
The term “N/A” is not used in scientific research to refer to a specific compound. Instead, it is a notation used to indicate that certain information is not available or not applicable. Consequently, there are no scientific research applications for “N/A” in chemistry, biology, medicine, or industry.
Wirkmechanismus
Since “N/A” is not a real compound, it does not have a mechanism of action, molecular targets, or pathways involved. It is simply a notation used to indicate the absence of relevant information.
Vergleich Mit ähnlichen Verbindungen
As “N/A” is not an actual chemical compound, there are no similar compounds to compare it with. It is a placeholder term used to denote the lack of specific information.
Eigenschaften
Molekularformel |
C16H19ClN2O2 |
---|---|
Molekulargewicht |
306.79 g/mol |
IUPAC-Name |
2-chloro-4-[(1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile |
InChI |
InChI=1S/C16H19ClN2O2/c1-10-13(4-3-11(8-18)14(10)17)19-12-5-6-16(19,21)9-15(2,20)7-12/h3-4,12,20-21H,5-7,9H2,1-2H3/t12-,15+,16-/m1/s1 |
InChI-Schlüssel |
NLBONGMINQGJCW-UHOFOFEASA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2[C@@H]3CC[C@]2(C[C@@](C3)(C)O)O |
Kanonische SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2(CC(C3)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.